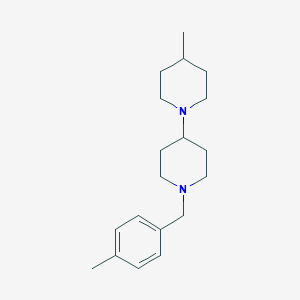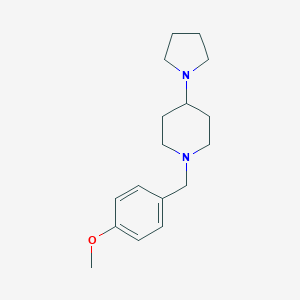amino]propanamide](/img/structure/B247021.png)
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by Upjohn Laboratories, but its use has been limited due to its high potential for abuse and addiction. Despite this, U-47700 has been the subject of scientific research due to its potential applications in pain management and drug development.
作用機序
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide acts on the mu-opioid receptor in the brain, which is responsible for the modulation of pain. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in a reduction in pain perception and an increase in pleasure and euphoria.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has a number of biochemical and physiological effects, including analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, and vomiting. Long-term use of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has a number of advantages and limitations for lab experiments. Its potent analgesic effects make it a useful tool for studying pain pathways and developing new pain medications. However, its potential for abuse and addiction makes it a risky substance to work with, and caution must be taken when handling it.
将来の方向性
There are a number of future directions for research on N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. One area of interest is the development of safer and more effective pain medications based on the structure of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. Another area of interest is the study of the mechanisms of addiction and dependence associated with N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, in order to develop better treatments for opioid addiction. Finally, further research is needed to determine the long-term effects of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide on the brain and body.
合成法
The synthesis of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves the reaction of 3-chlorophenylacetonitrile with 2-(3,4-dimethoxyphenyl)ethylamine to form the intermediate 3-chlorophenyl-2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with methylamine and propionyl chloride to form N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. The synthesis of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is complex and requires specialized equipment and knowledge of organic chemistry.
科学的研究の応用
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been the subject of scientific research due to its potential applications in pain management and drug development. It has been shown to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. However, N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has a shorter duration of action and a lower risk of respiratory depression, making it a potentially safer alternative to traditional opioids.
特性
分子式 |
C20H25ClN2O3 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-23(11-9-15-7-8-18(25-2)19(13-15)26-3)12-10-20(24)22-17-6-4-5-16(21)14-17/h4-8,13-14H,9-12H2,1-3H3,(H,22,24) |
InChIキー |
BBPJRGQWGMHBAK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)

